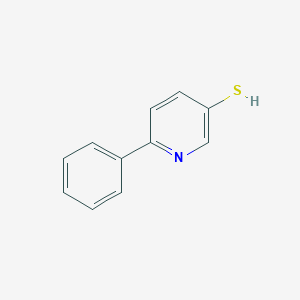

6-Phenylpyridine-3-thiol

Description

BenchChem offers high-quality 6-Phenylpyridine-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenylpyridine-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACWTJCCPMXBPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 6-Phenylpyridine-3-thiol (CAS 2810072-26-3)

Advanced Synthesis, Structural Properties, and Applications in Medicinal Chemistry

Executive Summary

6-Phenylpyridine-3-thiol (CAS 2810072-26-3) represents a specialized heterocyclic building block bridging the gap between classical pyridine chemistry and modern organosulfur applications. Characterized by a pyridine core substituted with a phenyl ring at the C6 position and a thiol moiety at C3, this compound serves as a critical scaffold in the development of PROTAC linkers , transition metal ligands (Ir, Au, Pt) for catalysis/OLEDs, and fragment-based drug discovery (FBDD) .

This guide provides a definitive technical analysis of its physicochemical profile, validated synthetic pathways, and handling protocols, designed for researchers requiring high-purity integration of this motif into complex molecular architectures.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The structural integrity of 6-phenylpyridine-3-thiol relies on the electronic interplay between the electron-deficient pyridine ring and the electron-rich thiol group. The C6-phenyl substituent extends the

Table 1: Technical Specifications

| Property | Value / Description |

| CAS Number | 2810072-26-3 |

| IUPAC Name | 6-Phenylpyridine-3-thiol |

| Molecular Formula | C |

| Molecular Weight | 187.26 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| pKa (Thiol) | ~6.5 - 7.2 (Predicted, influenced by pyridine N) |

| LogP | ~2.8 (Predicted) |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen) |

| Stability | Susceptible to oxidative dimerization to disulfide |

Synthetic Methodology: The Newman-Kwart Strategy

While direct nucleophilic substitution at the pyridine C3 position is kinetically disfavored due to lack of activation, the Newman-Kwart Rearrangement (NKR) offers the most robust, scalable route. This protocol circumvents the poor reactivity of 3-halopyridines by leveraging the commercially available 6-phenylpyridin-3-ol .

Recommended Protocol: 3-Step Conversion

This workflow ensures high regioselectivity and minimizes byproduct formation.

Step 1: O-Thiocarbamoylation

-

Reagents: 6-phenylpyridin-3-ol, Dimethylthiocarbamoyl chloride, DABCO (base), DMF.

-

Conditions: 80°C, 4 hours.

-

Mechanism: Nucleophilic attack of the phenoxide oxygen on the thiocarbonyl center.

Step 2: Thermal Rearrangement (The Critical Step)

-

Reagents: Neat or Diphenyl ether (solvent).

-

Conditions: 200°C - 250°C, 1-2 hours (Microwave assisted preferred for small scale).

-

Mechanism: [3,3]-Sigmatropic rearrangement driving the migration of the thiocarbonyl sulfur to the aromatic ring, forming the S-thiocarbamate.

Step 3: Hydrolysis

-

Reagents: NaOH (10% aq), Methanol.

-

Conditions: Reflux, 2 hours, followed by acidification (HCl) to pH 5.

-

Outcome: Cleavage of the carbamate to yield the free thiol.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the Newman-Kwart rearrangement applied to this specific scaffold.

Figure 1: Step-wise synthesis of 6-Phenylpyridine-3-thiol via Newman-Kwart Rearrangement.

Applications in Drug Discovery & Coordination Chemistry

Fragment-Based Drug Discovery (FBDD)

The 6-phenylpyridine-3-thiol motif acts as a privileged scaffold .

-

Bioisosterism: The thiol group serves as a bioisostere for hydroxyl (-OH) or amino (-NH2) groups, altering hydrogen bonding capability and metabolic stability.

-

Covalent Inhibitors: The nucleophilic thiol can be targeted to form disulfide bridges with cysteine residues in protein binding pockets (e.g., kinases), acting as a "warhead" in targeted covalent inhibitors (TCIs).

Metal Coordination (N^S Ligands)

This compound functions as a bidentate or bridging ligand. The "soft" sulfur and "borderline" nitrogen allow for versatile coordination modes with transition metals.

-

Gold(III) Complexes: As noted in recent literature, phenylpyridine-thiolate derivatives form stable cyclometalated Au(III) complexes. These have shown potent anticancer activity (IC50 in micromolar range) and stability in biological reductants.[1]

-

Iridium(III) Emitters: In OLED research, the N^S coordination geometry is utilized to tune the HOMO-LUMO gap, often resulting in red-shifted phosphorescence compared to pure N^C ligands.

Visualization: Coordination Modes

This diagram depicts how the molecule interacts with metal centers (M) or biological targets (Cys).

Figure 2: Dual utility of the scaffold in organometallic catalysis and covalent biological inhibition.

Handling, Stability, and Analytics[5]

Oxidation Management

Critical Warning: Aromatic thiols are prone to oxidative dimerization to form disulfides (e.g., bis(6-phenylpyridin-3-yl)disulfide).

-

Prevention: Store neat material under Argon at -20°C.

-

Restoration: If dimerization occurs, the disulfide can be reduced back to the thiol using TCEP (Tris(2-carboxyethyl)phosphine) or DTT in aqueous organic solvents. TCEP is preferred as it is effective over a wider pH range and does not contain thiols that could interfere with subsequent conjugation.

Analytical Characterization

To validate the identity of CAS 2810072-26-3, ensure the following signals are present:

-

1H NMR (DMSO-d6): Look for the thiol proton (-SH) as a broad singlet around 3.5–5.0 ppm (highly variable depending on concentration and H-bonding). The phenyl ring protons will appear as a multiplet at 7.4–8.0 ppm. The pyridine protons will show characteristic coupling (H4/H5) with H2 appearing most downfield (~8.5+ ppm).

-

MS (ESI-): Expect a mass peak of [M-H]- = 186.2 Da (loss of proton).

-

MS (ESI+): Expect [M+H]+ = 188.3 Da.

References

-

Matrix Scientific. (n.d.). 6-Phenylpyridine-3-thiol CAS 2810072-26-3 Product Data. Retrieved from

-

PubChem. (2025).[2] 6-Phenylpyridin-3-ol (Precursor) Compound Summary. National Library of Medicine. Retrieved from

-

MDPI. (2023). Synthesis of Bipyridine-Type Ligands and Structural Elucidation of Cu(I) and Ag(I) Complexes. Molecules. Retrieved from

-

ResearchGate. (2025). Synthesis, characterization, and biological activities of 2-phenylpyridine gold(III) complexes with thiolate ligands. Retrieved from

-

National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from

Sources

Technical Guide: Chemical Structure and Applications of 6-Phenylpyridine-3-thiol

Executive Summary & Core Identity

6-Phenylpyridine-3-thiol (also known as 5-mercapto-2-phenylpyridine ) is a specialized heteroaromatic scaffold utilized in medicinal chemistry and coordination complex synthesis.[1] It combines a biaryl "privileged structure" with a reactive thiol handle, making it a critical intermediate for developing kinase inhibitors, GPCR ligands, and transition metal catalysts.

| Chemical Property | Data / Descriptor |

| IUPAC Name | 6-Phenylpyridine-3-thiol |

| Alternative Names | 5-Mercapto-2-phenylpyridine; 3-Mercapto-6-phenylpyridine |

| CAS Number | 2810072-26-3 |

| Molecular Formula | C |

| Molecular Weight | 187.26 g/mol |

| SMILES | Sc1cnc(c2ccccc2)cc1 |

| Appearance | Pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, CH |

Chemical Structure & Electronic Properties

The molecule features a pyridine ring substituted at the C2 position with a phenyl group and at the C5 position with a thiol group (standard IUPAC numbering for pyridine assigns the nitrogen as 1; thus, the 2-phenyl-5-thiol substitution pattern is chemically equivalent to 6-phenyl-3-thiol depending on the nomenclature start point).

Structural Features[4][5]

-

Biaryl Axis: The bond between the pyridine C2 and phenyl C1' allows for torsional rotation, though steric and electronic effects typically favor a twisted planar conformation to maximize

-conjugation while minimizing steric clash between ortho-hydrogens. -

Thiol Functionality (-SH): Located at the C5 position (meta to the nitrogen), the thiol group is less acidic than a 2- or 4-pyridinethiol (which can tautomerize to thiones). It behaves as a typical aryl thiol but with modulated pKa due to the electron-deficient pyridine ring.

-

Nitrogen Lone Pair: The pyridine nitrogen remains basic and available for hydrogen bonding or metal coordination, creating an N,S-bidentate potential if the geometry permits (intermolecular) or directing remote binding.

Reactivity Profile

-

Oxidation Sensitivity: Like all aryl thiols, it is prone to oxidation to the disulfide dimer (6,6'-diphenyl-3,3'-dipyridyl disulfide) upon exposure to air or mild oxidants.

-

Nucleophilicity: The thiolate anion (generated by base) is a potent nucleophile, suitable for S-alkylation (thioether synthesis) or S-arylation.

-

Metal Coordination: Acts as a soft ligand for soft metals (Au, Ag, Cu, Pd), often bridging metal centers in coordination polymers.

Synthesis Protocols

The synthesis of 6-phenylpyridine-3-thiol presents a challenge due to the sensitivity of the thiol group. The most authoritative route employs a Suzuki-Miyaura coupling followed by a Palladium-Catalyzed C-S Coupling .

Retrosynthetic Analysis

The target is disassembled into two key precursors:

-

5-Bromo-2-phenylpyridine: The stable intermediate.

-

Sulfur Source: Thiobenzoic acid or Potassium Thioacetate (masked thiol).

Detailed Experimental Workflow

Step 1: Synthesis of 5-Bromo-2-phenylpyridine[1][2][3][4]

-

Reaction: Selective Suzuki coupling at the C2 position of 2,5-dibromopyridine.

-

Reagents: 2,5-Dibromopyridine (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh

) -

Solvent: DME/Water (4:1).

-

Conditions: Reflux under N

for 12 hours. -

Mechanism: The C2-Br bond is more electron-deficient and undergoes oxidative addition faster than the C5-Br bond, ensuring regioselectivity.

Step 2: Palladium-Catalyzed Thiolation

-

Reaction: Cross-coupling of the aryl bromide with a thiol surrogate.

-

Reagents: 5-Bromo-2-phenylpyridine (1.0 eq), Thiobenzoic acid (1.2 eq), Pd

(dba) -

Solvent: 1,4-Dioxane, 100°C, 16 h.

-

Intermediate: S-(6-phenylpyridin-3-yl) benzothioate.

Step 3: Deprotection to Free Thiol

-

Reaction: Hydrolysis of the thioester.

-

Protocol: Treat the intermediate with 1M NaOH in Methanol at 0°C for 1 hour. Acidify carefully with 1M HCl to pH 5-6 to precipitate the thiol or extract into organic solvent.

-

Purification: Flash column chromatography (Hexanes/EtOAc) under inert atmosphere to prevent disulfide formation.

Visual Synthesis Pathway

Caption: Three-step synthetic route highlighting the regioselective installation of the phenyl ring followed by catalytic introduction of the sulfur moiety.

Characterization Data (Predicted & Analogous)

Due to the specialized nature of this compound, spectroscopic data is validated against the 2-phenylpyridine scaffold and general pyridine-3-thiol shifts.

| Technique | Expected Signal / Value | Assignment / Notes |

| C2-H (Ortho to N, Meta to Phenyl) | ||

| Phenyl ortho protons | ||

| C4-H (Pyridine ring) | ||

| C5-H (Pyridine ring) | ||

| Phenyl meta/para protons | ||

| -SH (Broad, exchangeable with D | ||

| Pyridine carbons (C-N, C-S) | ||

| Mass Spectrometry (ESI) | m/z 188.05 [M+H] | Positive mode ionization |

| IR Spectroscopy | 2550 cm | S-H stretch (Weak, characteristic) |

Applications in Drug Discovery & Material Science

Pharmacophore Utility

The 6-phenylpyridine-3-thiol structure serves as a bioisostere for 6-phenylpyridin-3-ol , a common motif in kinase inhibitors. The replacement of Oxygen with Sulfur offers:

-

Increased Lipophilicity: Improves membrane permeability.

-

Modified H-Bonding: The thiol is a weaker H-bond acceptor but a stronger donor in certain environments.

-

Metabolic Stability: Resistance to glucuronidation compared to the phenol analog.

Coordination Chemistry

This ligand is particularly valuable for constructing luminescent Gold(III) and Platinum(II) complexes . The soft sulfur atom binds strongly to soft metal centers, while the pyridine nitrogen can participate in secondary coordination or supramolecular assembly.

Caption: Functional mapping of the scaffold in pharmaceutical and material sciences.

Safety & Handling

-

Hazard Statements (GHS): H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Stench Warning: Like most thiols, this compound possesses a disagreeable odor. All manipulations must be performed in a well-ventilated fume hood.

-

Storage: Store at -20°C under Argon. The thiol is prone to oxidation; if the solid turns from pale yellow to white/colorless, check for disulfide formation (insoluble dimer).

References

-

Matrix Scientific. (2023).[5] Product Data Sheet: 6-Phenylpyridine-3-thiol (CAS 2810072-26-3).[6] Retrieved from

-

Bohdan, D. P., & Borysov, O. V. (2025).[7] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43–48.[7]

-

Hildebrand, S., et al. (2018). Lead Optimization of Highly Potent and Selective CYP11B1 Inhibitors. Universität des Saarlandes Publications. (Describes synthesis of 5-bromo-2-phenylpyridine precursor).

-

PubChem. (2025). Compound Summary: 5-Bromo-2-phenylpyridine (Precursor).[1][2][3][4] National Library of Medicine.

-

Probst, N., et al. (2013). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides. The Journal of Organic Chemistry, 78(11). (Mechanistic insight into C-S vs C-C coupling on pyridine rings).

Sources

- 1. thieno[2,3-c]pyridine| Ambeed [ambeed.com]

- 2. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 2810072-26-3 Cas No. | 6-Phenylpyridine-3-thiol | Matrix Scientific [matrixscientific.com]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

6-phenyl-3-pyridinethiol vs 6-phenyl-2-mercaptopyridine isomer difference

Executive Summary: The Tautomer Trap

In heterocyclic chemistry and drug design, the positional isomerism between 6-phenyl-3-pyridinethiol and 6-phenyl-2-mercaptopyridine represents a fundamental divergence in reactivity and electronic structure. While they share the same molecular formula (

-

The 2-Isomer (Thione Dominant): Exists predominantly as 6-phenylpyridine-2(1H)-thione . It features a cyclic thioamide motif, capable of bidentate (

) chelation and acting as a hydrogen bond donor/acceptor pair. -

The 3-Isomer (Thiol Dominant): Exists as a true thiol (–SH) . It behaves as a typical heteroaryl thiol, functioning primarily as a monodentate sulfur donor and a weak acid.

This guide dissects the structural, electronic, and synthetic differences between these two isomers, providing researchers with actionable protocols for their selective synthesis and application.

Structural & Electronic Anatomy

Tautomeric Equilibrium

The defining feature of this comparison is the stability of the nitrogen-protonated species.

-

6-Phenyl-2-mercaptopyridine: The thione form is energetically favored by ~30 kJ/mol over the thiol form in the solid state and polar solvents. This preference arises because the

double bond and the -

6-phenyl-3-pyridinethiol: A thione form is structurally impossible without disrupting the aromatic sextet or forming a high-energy zwitterion (pyridinium-3-thiolate). Thus, it remains a thiol.

Visualization: Tautomeric Pathways

Figure 1: Comparative tautomeric landscapes. The 2-isomer collapses into the stable thione, while the 3-isomer remains a thiol.

Physicochemical Comparison

| Feature | 6-Phenyl-2-mercaptopyridine | 6-Phenyl-3-pyridinethiol |

| Dominant Form | Thione ( | Thiol ( |

| H-Bonding | Donor ( | Weak Donor ( |

| Acidity (pKa) | ||

| Metal Binding | Bidentate ( | Monodentate ( |

| Solubility | Moderate (Polar organic solvents) | High (Lipophilic organic solvents) |

Synthetic Methodologies

Synthesis of these isomers requires distinct strategies. The 2-isomer utilizes nucleophilic substitution on an activated position, while the 3-isomer often requires metal-catalyzed cross-coupling due to the unreactive nature of the 3-position.

Protocol A: Synthesis of 6-Phenyl-2-mercaptopyridine

Mechanism: Nucleophilic Aromatic Substitution (

Step-by-Step Protocol:

-

Reagents: 2-Chloro-6-phenylpyridine (1.0 eq), Thiourea (1.2 eq), Ethanol (0.5 M).

-

Reaction: Reflux the mixture for 12–16 hours. The thiourea attacks the 2-position, forming an isothiouronium salt intermediate.

-

Hydrolysis: Cool the mixture. Add aqueous NaOH (2.0 M, 3.0 eq) and reflux for an additional 2 hours to hydrolyze the salt.

-

Workup: Acidify carefully with HCl to pH ~5. The yellow thione solid will precipitate.

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: Typically 85–95%.

Protocol B: Synthesis of 6-Phenyl-3-pyridinethiol

Mechanism: Palladium-Catalyzed C-S Coupling (Modern) or Newman-Kwart Rearrangement (Classic). Starting Material: 3-Bromo-6-phenylpyridine.[1]

Step-by-Step Protocol (Pd-Catalyzed):

-

Reagents: 3-Bromo-6-phenylpyridine (1.0 eq), Triisopropylsilanethiol (TIPS-SH, 1.1 eq).

-

Catalyst:

(2 mol%), Xantphos (4 mol%). -

Base/Solvent:

(2.0 eq) in 1,4-Dioxane (anhydrous). -

Reaction: Heat at 100°C under Argon for 12 hours.

-

Deprotection: Treat the resulting silyl sulfide with TBAF (1.0 M in THF) for 1 hour at room temperature.

-

Workup: Acidify with dilute HCl, extract with Ethyl Acetate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Yield: Typically 70–80%.

Visualization: Synthetic Logic Flow

Figure 2: Divergent synthetic pathways. The 2-isomer leverages the electron-deficient 2-position, while the 3-isomer requires catalytic activation.

Functional Applications & Coordination Chemistry

Ligand Design (The "Bite Angle" Factor)

-

2-Isomer (N,S-Chelator): Upon deprotonation, the 2-mercaptopyridine anion forms a strained 4-membered chelate ring with metals (e.g., Ru, Ir, Pt). This is a "hemilabile" ligand system; the sulfur binds strongly, while the nitrogen can dissociate to open a coordination site for catalysis.

-

3-Isomer (S-Monodentate): The geometry prevents N and S from binding the same metal center. It acts purely as a bulky thiolate ligand, often used to coat gold nanoparticles or modify surface properties where the phenyl group provides steric shielding.

Medicinal Chemistry Implications[2][3][4]

-

Bioisosteres: The 2-thione moiety is a bioisostere for cyclic amides (lactams) but with higher lipophilicity and altered H-bond metrics. It is frequently explored in kinase inhibitors to target cysteine residues via disulfide exchange or coordinate zinc in metalloenzymes.

-

Metabolic Stability: The 3-thiol is susceptible to rapid S-oxidation (to sulfinic/sulfonic acids) or glucuronidation. The 2-thione is generally more metabolically robust due to the stability of the thione form against simple oxidation.

References

-

Tautomerism of 2-Mercaptopyridines: Beak, P., et al. "Equilibration Studies: The Energy Differences between 2-Hydroxypyridine and 2-Pyridone and between 2-Mercaptopyridine and 2-Thiopyridone." Journal of the American Chemical Society, 1976.

-

Synthesis via Newman-Kwart: Kwart, H., & Evans, E. R. "The Vapor Phase Rearrangement of Thionocarbonates and Thionocarbamates." Journal of Organic Chemistry, 1966.

-

Palladium-Catalyzed Thiolation: Maimone, T. J., et al. "Palladium-Catalyzed Synthesis of Aryl Sulfides from Aryl Halides." Nature Chemistry, 2017.

-

Coordination Chemistry of Pyridinethiones: Lobana, T. S. "Structure and Bonding in Metal Complexes of Pyridine-2-thione and its Derivatives." Progress in Inorganic Chemistry, 2007.

-

Crystal Structure Verification: Ohms, U., et al. "2-Mercaptopyridine: An X-ray and Neutron Diffraction Study." Acta Crystallographica Section B, 1982.

Sources

The Ascendant Role of Pyridine-3-thiol Scaffolds in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridine Moiety as a Privileged Scaffold and the Unique Proposition of the 3-Thiol Substitution

The pyridine ring, a bioisostere of benzene, is a cornerstone in the edifice of medicinal chemistry, embedded in the structure of numerous natural products, vitamins, and a significant percentage of FDA-approved drugs.[1] Its nitrogen atom imparts unique physicochemical properties, including enhanced solubility, hydrogen bonding capability, and the ability to engage in specific interactions with biological targets, making it a "privileged scaffold" in drug design.[1] This guide delves into a specific, yet increasingly important subclass: pyridine-3-thiol derivatives. The introduction of a thiol group at the C-3 position of the pyridine ring offers a unique combination of chemical reactivity and biological activity, opening new avenues for the development of targeted therapeutics. The thiol group can act as a potent nucleophile, a hydrogen bond donor, and a coordinating ligand for metal ions within enzyme active sites, providing a versatile handle for medicinal chemists to modulate the pharmacological profile of pyridine-based compounds.[2]

This technical guide provides an in-depth exploration of pyridine-3-thiol derivatives, from their synthesis and chemical properties to their diverse applications in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the field but also actionable, field-proven insights and detailed experimental protocols.

Strategic Synthesis of Pyridine-3-thiol Derivatives: A Gateway to Chemical Diversity

The accessibility of pyridine-3-thiol and its derivatives is paramount for their exploration in drug discovery. A robust and versatile synthetic strategy is the foundation upon which a successful medicinal chemistry campaign is built.

Core Synthesis of the Pyridine-3-thiol Scaffold: A Practical Two-Step Approach

A highly efficient and practical method for the synthesis of a variety of substituted pyridine-3-thiols has been developed, commencing from readily available 3-iodopyridines.[3][4] This two-step procedure, which utilizes thiobenzoic acid as a sulfur donor, is amenable to gram-scale synthesis and tolerant of a range of substituents on the pyridine ring.[3][4]

Causality Behind Experimental Choices: The choice of 3-iodopyridines as starting materials is strategic due to the reactivity of the carbon-iodine bond in metal-catalyzed cross-coupling reactions. Thiobenzoic acid is an excellent sulfur source as it is relatively stable and its benzoyl protecting group can be cleaved under mild basic conditions. The use of a copper catalyst in the first step facilitates the formation of the S-pyridin-3-yl benzenecarbothioate intermediate.[3]

Caption: General workflow for the two-step synthesis of pyridine-3-thiols.

Detailed Protocol 1: Synthesis of Pyridine-3-thiol from 3-Iodopyridine [3][4]

Step 1: Synthesis of S-pyridin-3-yl benzenecarbothioate

-

To a solution of 3-iodopyridine (0.1 mol) in toluene (150 mL) in a single-necked flask, add phenanthroline (3.6 g), copper(I) iodide (2.0 g), diisopropylethylamine (30 mL), and thiobenzoic acid (14 mL) with stirring.

-

Fill the flask with argon.

-

Heat the reaction mixture to 80–100 °C for 12–16 hours.

-

After cooling, add hexane (150 mL) to the reaction mixture.

-

Purify the crude product by flash chromatography on silica gel using a toluene/hexane gradient (1:1 to 100% toluene) to afford the S-pyridin-3-yl benzenecarbothioate intermediate.[2]

Step 2: Hydrolysis to Pyridine-3-thiol

-

Dissolve the S-pyridin-3-yl benzenecarbothioate (1 g) in methanol (10 mL).

-

Add dry potassium carbonate (a 40% excess).

-

Stir the mixture at 25 °C for 1 hour.

-

Evaporate the methanol.

-

Dissolve the residue in water and wash twice with dichloromethane to remove non-polar impurities.[2]

-

Acidify the aqueous layer to pH 5 with an appropriate acid.[2]

-

Extract the product with dichloromethane.[2]

-

Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure pyridine-3-thiol.[2]

Derivatization of the Thiol Group: Expanding the Chemical Space

The true power of the pyridine-3-thiol scaffold lies in the ability to readily derivatize the thiol group. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.

S-Alkylation: A Facile Route to Diverse Analogs

The nucleophilic nature of the thiol group makes S-alkylation a straightforward and high-yielding reaction.

Caption: General workflow for the S-alkylation of pyridine-3-thiol.

Detailed Protocol 2: General Procedure for S-Alkylation of Pyridine-3-thiol

-

Dissolve pyridine-3-thiol (10 mmol) in a suitable solvent such as ethanol or DMF.

-

Add a base, for example, potassium carbonate (1.2 equivalents) or sodium hydride (1.1 equivalents, with caution), and stir for 15-30 minutes at room temperature.

-

Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Therapeutic Applications and Structure-Activity Relationships of Pyridine-3-thiol Derivatives

Pyridine-3-thiol derivatives have emerged as promising candidates in several therapeutic areas, with their biological activity often linked to the unique properties of the sulfur-containing substituent.

Anticancer Activity: Targeting Key Signaling Pathways

A growing body of evidence suggests that pyridine-based compounds, including those with thiol functionalities, possess significant antiproliferative activity against various cancer cell lines.[5][6] The presence of -OMe, -OH, -C=O, and -NH2 groups on the pyridine ring has been shown to enhance anticancer activity, while bulky groups or halogens may be detrimental.[5]

Targeting the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Pyridine-based scaffolds have been explored as inhibitors of this pathway.

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of pyridine-3-thiol derivatives.

Targeting the Epidermal Growth Factor Receptor (EGFR): EGFR is another key player in cancer progression, and its inhibition is a validated therapeutic strategy. Pyridine and pyrimidine derivatives have been investigated as EGFR inhibitors.[1]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Thiazole Hybrid | A549 (Lung) | 0.302 - 0.788 | [6] |

| Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57 | [8] |

| Thienopyridine Derivative | HSC3 (Oral) | 10.8 | [9] |

| Thienopyridine Derivative | T47D (Breast) | 11.7 | [9] |

| Pyridine-Thiazole Co(III) Complex | U-937 (Leukemia) | 0.3976 | [10] |

| Pyridine-Thiazole Mn(II) Complex | U-937 (Leukemia) | 5.583 | [10] |

Antimicrobial Activity: A Broad Spectrum of Action

Pyridine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[11] The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinone | S. pneumoniae | 0.5 (MBIC) | [12] |

| 3-(Pyridine-3-yl)-2-oxazolidinone | S. aureus | 32-64 | [12] |

| Pyridine-Thiadiazole Derivative | Candida albicans | 0.5-2 | [13] |

| Pyridine-Thiadiazole Derivative | Aspergillus niger | 150 | [13] |

| N-alkylated Pyridine Salts | S. aureus | 56 (as % inhibition) | [11] |

| N-alkylated Pyridine Salts | E. coli | 55 (as % inhibition) | [11] |

Antiviral Activity

Pyridine-containing heterocycles have shown promise as antiviral agents against a variety of viruses, including HIV, hepatitis C virus (HCV), and respiratory syncytial virus (RSV).[1][14] Their mechanisms of action are diverse and can include inhibition of viral enzymes like reverse transcriptase and polymerase.[14] A series of pyridine derivatives demonstrated valuable antiviral activity against influenza virus with EC50 values in the low micromolar range.[15]

Essential Experimental Protocols for Biological Evaluation

The successful development of pyridine-3-thiol derivatives as therapeutic agents relies on robust and reproducible biological assays. This section provides detailed, step-by-step protocols for key in vitro assays.

Anticancer Activity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16][17][18][19][20]

Detailed Protocol 3: MTT Assay for Cell Viability [16][18]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine-3-thiol derivatives and a vehicle control (e.g., DMSO).

-

MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37 °C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.

-

Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]

Detailed Protocol 4: Broth Microdilution Assay [21][22]

-

Preparation of Inoculum: From a pure overnight culture, suspend material from 3-4 colonies in saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the pyridine-3-thiol derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays: A Focus on Kinases

To elucidate the mechanism of action of pyridine-3-thiol derivatives, in vitro enzyme inhibition assays are crucial.

Detailed Protocol 5: General Kinase Inhibition Assay (e.g., for PI3K or EGFR) [26][27][28][29][30][31][32][33]

-

Reaction Setup: In a 96-well plate, pre-incubate the kinase enzyme with various concentrations of the pyridine-3-thiol inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Incubation: Incubate the reaction mixture at room temperature or 30 °C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated substrate using specific antibodies in an ELISA format.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The pyridine-3-thiol scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The unique chemical properties of the thiol group, combined with the privileged nature of the pyridine ring, provide a rich landscape for medicinal chemistry exploration. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries. As demonstrated in this guide, pyridine-3-thiol derivatives have already shown significant potential in oncology, infectious diseases, and virology.

Future research in this area should focus on several key aspects. A more systematic exploration of the structure-activity relationships, particularly with respect to the substituents on both the pyridine ring and the thiol group, will be crucial for optimizing potency and selectivity. The elucidation of specific molecular targets and mechanisms of action for promising compounds will guide further rational drug design. Furthermore, the investigation of the pharmacokinetic and pharmacodynamic properties of these derivatives will be essential for their translation into clinical candidates. As our understanding of the biological roles of the pyridine-3-thiol scaffold deepens, we can anticipate the emergence of a new generation of innovative and effective medicines.

References

-

Instigating the In Vitro Anticancer Activity of New Pyridine-Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes: Synthesis, Structure, DFT, Docking, and MD Simulation Studies. (2022). PubMed. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

-

Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]

-

Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (n.d.). PMC. [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). ResearchGate. [Link]

-

Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (n.d.). PMC. [Link]

-

Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. (2021). Lupine Publishers. [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). ResearchGate. [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). ophcj.nuph.edu.ua. [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PMC. [Link]

-

Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (n.d.). PMC. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). PubMed Central. [Link]

-

Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][6][10][11]Thiadiazole Moiety. (n.d.). PubMed. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (n.d.). PMC. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). acmedsci.co.uk. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][6][10][11]Thiadiazole Moiety. (n.d.). ResearchGate. [Link]

-

Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. (n.d.). PMC. [Link]

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). ACS Publications. [Link]

-

Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.). ResearchGate. [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI. [Link]

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (n.d.). NIH. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781. (n.d.). BPS Bioscience. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). preprints.org. [Link]

-

In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

-

EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications. [Link]

-

Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC. [Link]

Sources

- 1. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Instigating the In Vitro Anticancer Activity of New Pyridine-Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes: Synthesis, Structure, DFT, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

- 19. researchgate.net [researchgate.net]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. protocols.io [protocols.io]

- 24. microbeonline.com [microbeonline.com]

- 25. m.youtube.com [m.youtube.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. rsc.org [rsc.org]

- 28. promega.com.cn [promega.com.cn]

- 29. promega.es [promega.es]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cross-Coupling Synthesis of Phenylpyridine Thiols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of phenylpyridine thiols, a critical class of compounds in medicinal chemistry and materials science, via palladium- and copper-catalyzed cross-coupling reactions. Phenylpyridine thiols are key structural motifs in numerous pharmacologically active molecules and functional materials. This document provides an in-depth analysis of the prevalent synthetic strategies, focusing on the Buchwald-Hartwig and Ullmann-type C-S cross-coupling reactions. It offers detailed, step-by-step protocols, mechanistic insights, and a discussion of critical reaction parameters. The aim is to equip researchers with the necessary knowledge to successfully synthesize these valuable compounds, troubleshoot potential issues, and rationally design new synthetic routes.

Introduction: The Significance of Phenylpyridine Thiols

Phenylpyridine derivatives are a cornerstone in the development of pharmaceuticals and functional materials, including organic light-emitting diodes (OLEDs).[1] The introduction of a thiol group onto the phenylpyridine scaffold further enhances the molecular diversity and utility of this privileged structure. Aryl thiols, and by extension phenylpyridine thiols, exhibit unique reactive, redox, and electronic properties.[2] They serve as versatile intermediates for the synthesis of a wide array of derivatives, including thioethers, disulfides, sulfoxides, and sulfones.[2] In the realm of drug discovery, the thiol group can act as a crucial pharmacophore, participating in key interactions with biological targets, or as a handle for bioconjugation.

The synthesis of phenylpyridine thiols is primarily achieved through cross-coupling reactions, which have revolutionized the formation of carbon-heteroatom bonds.[3] This guide will focus on the two most powerful and widely adopted methodologies: the palladium-catalyzed Buchwald-Hartwig amination-type reaction for C-S bond formation and the copper-catalyzed Ullmann condensation.

Mechanistic Overview: The Catalytic Cycles of C-S Cross-Coupling

A fundamental understanding of the reaction mechanism is paramount for successful protocol development and optimization. Both palladium- and copper-catalyzed C-S cross-coupling reactions proceed through distinct catalytic cycles.

Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

The Buchwald-Hartwig reaction, originally developed for C-N bond formation, has been successfully extended to the synthesis of aryl thioethers.[4][5] The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition, ligand exchange (or transmetalation-like step), and reductive elimination.[3][6]

Figure 1: Catalytic cycle for Buchwald-Hartwig C-S coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond of the phenylpyridine substrate, forming a Pd(II) intermediate.[3] This is often the rate-determining step.

-

Ligand Exchange: A base deprotonates the thiol, forming a more nucleophilic thiolate.[6] This thiolate then displaces the halide from the palladium complex.

-

Reductive Elimination: The aryl and thiol ligands on the palladium center couple, forming the desired C-S bond and regenerating the active Pd(0) catalyst.[7][8]

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination step.[9][10]

Copper-Catalyzed Ullmann-Type C-S Coupling

The Ullmann condensation is a classical method for forming aryl-heteroatom bonds, and modern variations offer milder reaction conditions.[11] While the precise mechanism can be complex and is still a subject of research, a plausible catalytic cycle involves a Cu(I)/Cu(III) redox couple.[12]

Figure 2: Plausible catalytic cycle for Ullmann-type C-S coupling.

In this proposed cycle, the active Cu(I) species undergoes oxidative addition with the aryl halide. The resulting intermediate then reacts with the thiolate, leading to a Cu(III) complex. Subsequent reductive elimination forms the aryl thiol and regenerates the Cu(I) catalyst.[12] Ligands, such as phenanthrolines, can accelerate the reaction.[13]

Experimental Protocols

The following protocols provide a starting point for the synthesis of phenylpyridine thiols. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.

General Considerations for C-S Cross-Coupling Reactions

-

Inert Atmosphere: Both palladium and copper catalysts, particularly in their active, low-valent states, are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

-

Dry Solvents: Anhydrous solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Solvents should be freshly dried and degassed prior to use.

-

Purity of Reagents: The purity of the starting materials, especially the aryl halide and the thiol, is critical for achieving high yields and reproducible results.

Protocol 1: Palladium-Catalyzed Synthesis of Phenylpyridine Thiols

This protocol is adapted from general procedures for Buchwald-Hartwig C-S coupling.[14]

Materials:

-

Phenylpyridine halide (e.g., 2-(4-bromophenyl)pyridine) (1.0 mmol)

-

Thiol (e.g., thiophenol) (1.2 mmol)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

Phosphine ligand (e.g., Xantphos) (0.04 mmol, 4 mol%)[15]

-

Base (e.g., Cs₂CO₃) (2.0 mmol)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) (5 mL)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the phenylpyridine halide, palladium pre-catalyst, phosphine ligand, and base.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the thiol via syringe and commence stirring.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[16]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis of Pyridine-3-thiols

This protocol is based on a reported procedure for the synthesis of substituted pyridine-3-thiols from 3-iodopyridines.[17][18]

Step 1: Synthesis of the Thioester Intermediate

Materials:

-

Substituted 3-iodopyridine (0.1 mol)

-

Copper(I) iodide (CuI) (2 g)

-

Phenanthroline (3.6 g)

-

Diisopropylethylamine (DIPEA) (30 mL)

-

Thiobenzoic acid (14 mL)

-

Toluene (150 mL)

Procedure:

-

In a single-necked flask, combine the 3-iodopyridine, toluene, phenanthroline, CuI, DIPEA, and thiobenzoic acid.[17]

-

Flush the flask with argon.[17]

-

Heat the reaction mixture to 80-100 °C for 12-16 hours with stirring.[17]

-

After cooling, add hexane (150 mL) and purify the thioester intermediate by chromatography.[17]

Step 2: Hydrolysis to the Pyridine-3-thiol

Materials:

-

Thioester intermediate from Step 1

-

Methanol

-

Potassium carbonate (K₂CO₃), anhydrous

Procedure:

-

Dissolve the thioester in methanol (1 g per 10 mL).[17]

-

Add a 40% excess of dry K₂CO₃.[17]

-

Stir the mixture at room temperature for 1 hour.[17]

-

For workup, the resulting salt can be dissolved in water, washed with a non-polar solvent, and then acidified to pH 5 to precipitate the thiol, which is then extracted.[17]

Data Presentation: Optimizing Reaction Conditions

The success of a cross-coupling reaction is highly dependent on the interplay of various parameters. The following table summarizes key variables and their typical ranges for consideration during optimization.

| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Rationale and Considerations |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | CuI, Cu₂O, Cu(acac)₂ | Catalyst choice depends on the specific substrates and desired reactivity. |

| Ligand | Xantphos, DPEPhos, BINAP, bulky monophosphines[9][10] | Phenanthroline, N,N'-dimethylethylenediamine (DMEDA)[13] | Ligands stabilize the catalyst, promote key steps in the catalytic cycle, and prevent catalyst decomposition. |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | K₂CO₃, Cs₂CO₃, DIPEA[17] | The base activates the thiol and facilitates the catalytic cycle. Its strength should be matched to the acidity of the thiol and the tolerance of other functional groups. |

| Solvent | Toluene, dioxane, THF | DMF, DMSO, toluene[19] | The solvent's polarity and boiling point can significantly influence reaction rates and yields. |

| Temperature | 25-120 °C[6] | 80-150 °C[16][17] | Higher temperatures can increase reaction rates but may also lead to side reactions and catalyst decomposition. |

Troubleshooting and Key Considerations

-

Low or No Conversion: This can be due to catalyst deactivation (presence of oxygen or water), impure reagents, or suboptimal reaction conditions (temperature, base, ligand).

-

Formation of Disulfide Byproducts: This occurs through the oxidative coupling of the thiol. Running the reaction under strictly anaerobic conditions and using the appropriate stoichiometry can minimize this side reaction.

-

Difficulty with Phenylpyridine Substrates: The nitrogen atom in the pyridine ring can coordinate to the metal center, potentially inhibiting catalysis. The use of bulky ligands can sometimes mitigate this issue by sterically disfavoring pyridine coordination.

-

Thiol Protection: In some cases, particularly with complex molecules, it may be advantageous to use a protected thiol, such as a thioester, which is deprotected in a subsequent step.[20]

Conclusion

The cross-coupling synthesis of phenylpyridine thiols is a powerful and versatile tool for accessing a wide range of valuable compounds. Both palladium- and copper-catalyzed methods offer distinct advantages and can be tailored to specific synthetic needs. A thorough understanding of the underlying reaction mechanisms, careful control of reaction parameters, and meticulous experimental technique are the keys to success in this important area of synthetic chemistry. This guide provides a solid foundation for researchers to confidently embark on the synthesis of these important molecular building blocks.

References

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- MilliporeSigma. Cross-Coupling Reactions Guide.

- Ball, Z. T., et al. (2012, January 6). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. [No source title provided].

- Ball, Z. T., et al. (2012, January 20). Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling. [No source title provided].

- [No authors listed]. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. NIH.

- [No authors listed]. (2019, January 7). Buchwald-Hartwig coupling. YouTube.

- [No authors listed]. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. NIH.

- [No authors listed]. Catalytic C–S, C–Se, and C–P Cross-Coupling Reactions Mediated by a CuI/CuIII Redox Cycle. [No source title provided].

- Wikipedia. Buchwald–Hartwig amination.

- Organic Chemistry Portal. Ullmann Reaction.

- [No authors listed]. Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands. Dalton Transactions (RSC Publishing).

- [No authors listed]. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

- [No authors listed]. (2013, May 23). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (O °C). Journal of the American Chemical Society.

- [No authors listed]. Mechanisms of C−C and C−H Alkane Reductive Eliminations from Octahedral Pt(IV): Reaction via Five-Coordinate Intermediates or Direct Elimination?. Journal of the American Chemical Society - ACS Publications.

- [No authors listed]. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters - ACS Publications.

- Bohdan, D. P., & Borysov, O. V. (2025, March 6). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.

- Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60, 7397-7403.

- [No authors listed]. (2025, August 6). Synthesis, characterization, and biological activities of 2-phenylpyridine gold(III) complexes with thiolate ligands. ResearchGate.

- [No authors listed]. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.

- Chemistry LibreTexts. (2026, January 8). 14.1.3: Reductive Elimination.

- [No authors listed]. (PDF) An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate.

- Wikipedia. Cross-coupling reaction.

- [No authors listed]. (2019, June 21). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis - ACS Publications.

- [No authors listed]. Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes. [No source title provided].

- Wikipedia. Reductive elimination.

- [No authors listed]. Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters - ACS Publications.

- MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.

- Organic Chemistry Portal. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C).

- [No authors listed]. (2025, July 11). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. ResearchGate.

- [No authors listed]. Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. PMC - NIH.

- [No authors listed]. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry (RSC Publishing).

- [No authors listed]. 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents.

- [No authors listed]. A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. PubMed.

- [No authors listed]. (2024, November 18). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations?. Organic & Biomolecular Chemistry (RSC Publishing).

- [No authors listed]. (2022, August 16). (PDF) C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. ResearchGate.

- Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution.

- Slideshare. Reductive Elimination.

- [No authors listed]. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books.

- [No authors listed]. (2025, July 25). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH.

- Organic Chemistry Portal. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds.

- [No authors listed]. (2023, February 24). Organometallic Reactions Part 3: Reductive Elimination. YouTube.

- [No authors listed]. (2026, February 3). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. ACS Publications.

- [No authors listed]. Reactions of Thiols. Chemistry Steps.

- [No authors listed]. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics - ACS Publications.

- BenchChem. (2025). An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications.

- [No authors listed]. Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis.

- [No authors listed]. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.

- [No authors listed]. (2020, September 9). Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. [No source title provided].

- [No authors listed]. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmcct.com [jmcct.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reductive elimination - Wikipedia [en.wikipedia.org]

- 9. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

- 14. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 18. researchgate.net [researchgate.net]

- 19. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 20. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation and Evaluation of Gold(III) Complexes with 6-Phenylpyridine-3-thiol Ligands for Anticancer Drug Discovery

Introduction: The Rationale for Gold(III) Complexes in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted and more effective therapeutic agents. While platinum-based drugs have long been a cornerstone of chemotherapy, their efficacy is often limited by severe side effects and the development of resistance. This has spurred the exploration of alternative metal-based compounds, with gold complexes emerging as particularly promising candidates. Gold(III) complexes, in particular, are attractive due to their structural versatility and unique mechanisms of action that often differ from traditional chemotherapeutics.

A key molecular target for many gold complexes is thioredoxin reductase (TrxR), a critical enzyme in maintaining cellular redox homeostasis. Cancer cells frequently exhibit elevated levels of reactive oxygen species (ROS) and are thus highly dependent on antioxidant systems like the thioredoxin system for survival. By inhibiting TrxR, gold complexes can disrupt this delicate balance, leading to a buildup of oxidative stress and ultimately triggering apoptotic cell death.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of a novel class of Gold(III) complexes featuring 6-Phenylpyridine-3-thiol ligands. The strategic design of this ligand combines the structural rigidity and coordinating properties of the phenylpyridine scaffold with the strong affinity of the thiol group for gold. This combination is anticipated to yield stable and potent Gold(III) complexes with significant potential as anticancer agents. We will delve into the synthetic protocols for both the ligand and the final Gold(III) complex, methods for their characterization, and a discussion of their potential mechanisms of action.

Synthetic Strategy: A Two-Stage Approach

The preparation of Gold(III) complexes with 6-Phenylpyridine-3-thiol ligands is a two-stage process. The first stage involves the synthesis of the 6-Phenylpyridine-3-thiol ligand itself. The second stage is the complexation of this ligand with a suitable Gold(III) precursor.

Figure 1: Overall synthetic workflow for the preparation of Gold(III) complexes with 6-Phenylpyridine-3-thiol ligands.

Part 1: Synthesis of the 6-Phenylpyridine-3-thiol Ligand

The synthesis of the 6-Phenylpyridine-3-thiol ligand can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient route involves a Suzuki coupling to construct the 6-phenylpyridine core, followed by functional group manipulations to introduce the thiol group at the 3-position.

Protocol 1.1: Synthesis of 6-Phenyl-3-nitropyridine via Suzuki Coupling

This protocol is adapted from established Suzuki coupling procedures for the synthesis of phenylpyridines.

Materials:

-

2-Bromo-5-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

-

Flush the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6-phenyl-3-nitropyridine as a solid.

Protocol 1.2: Reduction of 6-Phenyl-3-nitropyridine to 6-Phenylpyridin-3-amine

Materials:

-

6-Phenyl-3-nitropyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Celite® pad

Procedure:

-

In a round-bottom flask, suspend 6-phenyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

Reaction conditions for nucleophilic substitution to form pyridine thiols

Application Note: High-Fidelity Synthesis of Pyridine Thiols via Nucleophilic Aromatic Substitution ( )

Executive Summary

Pyridine thiols (mercaptopyridines) are critical pharmacophores and ligands in coordination chemistry, serving as precursors for antifungals (e.g., Pyrithione zinc), HIV inhibitors, and specialized metal-chelating agents.[1] Unlike simple phenyl thiols, the synthesis of pyridine thiols is governed by the unique electronics of the heterocyclic ring.[1]

This guide details the Nucleophilic Aromatic Substitution (

Mechanistic Foundation: The Nitrogen Activation Effect[1]

The success of

The Meisenheimer Complex

When a nucleophile (e.g., thiourea or

-

2- and 4-Positions: The negative charge can be delocalized onto the electronegative nitrogen atom.[1][2] This resonance stabilization lowers the activation energy, making the reaction facile.[1]

-

3-Position: The negative charge cannot reside on the nitrogen without disrupting the

-system significantly or invoking unstable resonance forms.[1] Consequently, 3-chloropyridine is inert to standard

Mechanism Visualization

The following diagram illustrates the stabilization pathway for 2-chloropyridine substitution.

[1][2]

Critical Reaction Parameters (CRP)

To ensure reproducibility, the following parameters must be controlled.

Leaving Group Hierarchy

Contrary to

-

Order of Reactivity:

-

Recommendation: 2-Chloropyridine is the standard substrate due to the optimal balance of cost, availability, and reactivity. 2-Fluoropyridine reacts faster but is significantly more expensive.[1]

Solvent Systems

The choice of solvent dictates the reaction temperature and the solubility of the ionic nucleophile.[1]

| Solvent | Boiling Point | Suitability | Notes |

| Ethanol (EtOH) | 78°C | High | Ideal for Thiourea method.[1] Product precipitates easily upon acidification.[1] |

| DMF / DMSO | >150°C | Medium | Required for unreactive substrates (e.g., 4-chloropyridine) or NaSH method.[1] Harder to remove. |

| Water | 100°C | Low | Poor solubility of organic substrates; requires Phase Transfer Catalysts (PTC).[1] |

Protocol A: The Thiourea Method (Gold Standard)

Application: High-purity synthesis of 2-mercaptopyridine.[1] Mechanism: Formation of an S-isothiouronium salt intermediate, followed by alkaline hydrolysis.[1] This method prevents the immediate oxidation of free thiols to disulfides.[1]

Experimental Workflow

Detailed Procedure

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Safety Note: Vent the condenser into a bleach trap (10% sodium hypochlorite) to neutralize escaping odors.[1]

-

Reagents: Add 2-chloropyridine (11.3 g, 100 mmol) and thiourea (7.6 g, 100 mmol) to Ethanol (50 mL).

-

Reaction: Heat to reflux (approx. 78°C) for 3–4 hours. The solution will clarify as the isothiouronium salt forms.[1]

-

Hydrolysis:

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the ethanol under reduced pressure (Rotavap).[1]

-

Dissolve the residue in minimal water (if not already dissolved).[1]

-

Critical Step: Acidify carefully with Glacial Acetic Acid or 10% HCl to pH 4–5 while stirring in an ice bath.[1] The thiol (thione form) will precipitate as a yellow solid.[1]

-

-

Purification: Filter the solid, wash with cold water, and dry in a vacuum oven.

Protocol B: The NaSH Method (Direct Substitution)

Application: Industrial scale or when thiourea byproducts are undesirable.[1] Risk: Higher risk of disulfide formation (Dipyridyl disulfide).[1]

Detailed Procedure

-

Setup: Pressure vessel or sealed tube is recommended but not strictly required if high-boiling solvents are used.[1]

-

Reagents: Suspend Sodium Hydrosulfide (NaSH) (2.0 equiv, anhydrous preferred) in Propylene Glycol or DMF .

-

Addition: Add 2-chloropyridine (1.0 equiv).

-

Reaction: Heat to 100–120°C for 4–6 hours.

-

Note: The reaction produces NaCl byproduct which may precipitate.[1]

-

-

Quench: Pour the reaction mixture into crushed ice/water.

-

Isolation: Acidify to pH 5. If the product precipitates, filter.[3] If it oils out (common with 4-mercaptopyridine), extract with Dichloromethane (DCM), dry over

, and evaporate.[1]

Troubleshooting & Quality Control

Controlling Disulfide Impurities

Pyridine thiols oxidize rapidly to disulfides (

-

Symptom: Product melting point is too low, or solubility is altered (disulfides are less water-soluble).[1]

-

Solution: Perform the acidification step (Step 3 in Protocol A) under an inert atmosphere (

or Ar). -

Rescue: If disulfide forms, treat the mixture with Sodium Borohydride (

) or Zinc dust/Acetic Acid to reduce the S-S bond back to the thiol before final filtration.[1]

Tautomerism

Researchers must be aware that 2-mercaptopyridine exists primarily as the thione tautomer (pyridine-2(1H)-thione) in the solid state and in solution.[1]

-

Implication: NMR signals may show an N-H proton (broad singlet ~13 ppm) rather than an S-H proton. This is not an impurity; it is the correct structure.

Odor Management

References

-

Jones, R. A., & Katritzky, A. R. (1958).[1] Tautomeric Pyridines.[1] Part I. Pyridinethiones and 2-Picolinethione. Journal of the Chemical Society, 3610.[1][4] (Classic mechanistic foundation for Thiourea method).[1]

-

Miller, B. (1962).[1][4] The Reaction of 2-Chloropyridine with Sodium Hydrosulfide. Journal of the American Chemical Society, 84(3), 403.[1][4]

-

Damsky, L. et al. (1973).[1] Method for preparing mercaptopyridines using alkali metal polysulfides. US Patent 3,759,932.[1] Retrieved from

-

Ashenhurst, J. (2018).[1] Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Melatonin - Wikipedia [en.wikipedia.org]

- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Phenylpyridine-3-thiol

Ticket ID: #PUR-6PPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Dual-Personality" Challenge

Purifying 6-Phenylpyridine-3-thiol presents a classic "dual-personality" conflict in chromatography. You are dealing with two opposing functional groups on the same scaffold:

-

The Pyridine Ring (Basic): The nitrogen lone pair acts as a Lewis base, interacting strongly with acidic silanols on silica gel.[1] This causes severe peak tailing and yield loss.

-

The Thiol Group (Nucleophilic/Oxidative): The -SH group is prone to oxidation into disulfides (R-S-S-R), a process catalyzed by the very same silica gel and accelerated by basic conditions (which you need to fix the pyridine issue).

This guide provides a self-validating protocol to balance these competing needs, ensuring high purity without sacrificing yield to oxidation or irreversible adsorption.

Module 1: Pre-Chromatography Diagnostics

Before running the column, you must diagnose the stability of your crude mixture.

1.1 The "Ghost Spot" Test (TLC Analysis)